molecular formula C4H3N3 B13497979 3-ethynyl-1H-1,2,4-triazole

3-ethynyl-1H-1,2,4-triazole

Cat. No.: B13497979
M. Wt: 93.09 g/mol
InChI Key: CVXKEBGELPNCFY-UHFFFAOYSA-N
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Description

3-Ethynyl-1H-1,2,4-triazole is a nitrogen-containing heterocyclic compound with a unique structure that includes an ethynyl group attached to the triazole ring. This compound is part of the broader class of triazoles, which are known for their stability and diverse applications in various fields, including pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethynyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction, where an azide reacts with an alkyne under specific conditions to form the triazole ring. This reaction can be catalyzed by copper (CuAAC) or can proceed without a metal catalyst (metal-free synthesis) .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and microwave irradiation are some advanced techniques employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-Ethynyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted triazoles, oxidized derivatives, and reduced forms of the original compound .

Mechanism of Action

The mechanism of action of 3-ethynyl-1H-1,2,4-triazole involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, leading to inhibition or activation of specific biological pathways. The ethynyl group can also participate in covalent bonding with target molecules, enhancing the compound’s efficacy .

Properties

Molecular Formula

C4H3N3

Molecular Weight

93.09 g/mol

IUPAC Name

5-ethynyl-1H-1,2,4-triazole

InChI

InChI=1S/C4H3N3/c1-2-4-5-3-6-7-4/h1,3H,(H,5,6,7)

InChI Key

CVXKEBGELPNCFY-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NC=NN1

Origin of Product

United States

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